molecular formula C8H12N2O2 B13172786 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B13172786
M. Wt: 168.19 g/mol
InChI Key: KISGTJKNXBSIBU-UHFFFAOYSA-N
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Description

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a chemical compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multiple steps. One common method includes the alkylation of pyrrolo[3,4-c]pyridine-1,3-dione with appropriate reagents to introduce the methyl group at the desired position . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and nucleophiles like NaH. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential analgesic and sedative properties. It has shown activity in pain management tests and may serve as a lead compound for developing new pain relief medications.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It has been investigated for its potential effects on various biological pathways and targets, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potency and selectivity in certain applications compared to its analogs.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C8H12N2O2/c1-10-3-2-5-6(4-10)8(12)9-7(5)11/h5-6H,2-4H2,1H3,(H,9,11,12)

InChI Key

KISGTJKNXBSIBU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C(C1)C(=O)NC2=O

Origin of Product

United States

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